meso-Tetra (4-methoxyphenyl) porphine
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Overview
Description
meso-Tetra (4-methoxyphenyl) porphine: is a synthetic porphyrin compound characterized by the presence of four methoxyphenyl groups attached to the meso positions of the porphine ring. Porphyrins are a class of organic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. The unique structure of this compound makes it an important compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetra (4-methoxyphenyl) porphine typically involves the condensation of pyrrole with 4-methoxybenzaldehyde under acidic conditions. The reaction is often carried out using a method similar to the Adler-Longo or Lindsey synthesis, which involves the use of a Lewis acid catalyst such as boron trifluoride etherate. The reaction mixture is refluxed, and the resulting porphyrin is purified through chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification process may include crystallization and recrystallization techniques to obtain high-purity porphyrin .
Chemical Reactions Analysis
Types of Reactions: meso-Tetra (4-methoxyphenyl) porphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form porphyrin dications.
Reduction: Reduction reactions can lead to the formation of metalloporphyrins when metal ions are introduced.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Metal salts like zinc acetate or iron chloride are used for metallation.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Porphyrin dications.
Reduction: Metalloporphyrins.
Substitution: Derivatives with various functional groups.
Scientific Research Applications
meso-Tetra (4-methoxyphenyl) porphine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and photochemical reactions.
Biology: Employed in the study of enzyme mimetics and as a model compound for heme proteins.
Medicine: Investigated for its potential in photodynamic therapy (PDT) for cancer treatment.
Industry: Utilized in the development of sensors and as a component in dye-sensitized solar cells
Mechanism of Action
The mechanism of action of meso-Tetra (4-methoxyphenyl) porphine involves its ability to generate singlet oxygen upon light irradiation. This property is particularly useful in photodynamic therapy, where the singlet oxygen produced can induce cell death in cancer cells. The compound interacts with cellular components, leading to oxidative stress and apoptosis .
Comparison with Similar Compounds
meso-Tetra (4-carboxyphenyl) porphine: Known for its use in photodynamic therapy and as a photosensitizer.
meso-Tetra (4-sulfonatophenyl) porphine: Used in optoelectronics and as a theranostic agent.
meso-Tetra (4-pyridyl) porphine: Employed in the study of supramolecular chemistry and as a building block for nanostructures
Uniqueness: meso-Tetra (4-methoxyphenyl) porphine is unique due to its methoxy substituents, which enhance its solubility and photophysical properties. This makes it particularly suitable for applications in photodynamic therapy and as a photosensitizer in various chemical reactions .
Properties
Molecular Formula |
C48H56N4O4 |
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Molecular Weight |
753.0 g/mol |
IUPAC Name |
5,10,15,20-tetrakis(4-methoxyphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin |
InChI |
InChI=1S/C48H56N4O4/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31/h5-21,23,26,28,37-52H,22,24-25,27H2,1-4H3 |
InChI Key |
MWJDSZHHPJCZOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3CCC(N3)C(C4C=CC(N4)C(C5CCC(N5)C(C6C=CC2N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC |
Origin of Product |
United States |
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